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Compound of Interest

Compound Name: Tizaterkib

Cat. No.: B605742

This technical support center provides researchers, scientists, and drug development
professionals with essential information for designing and troubleshooting long-term studies
involving the ERK1/2 inhibitor, Tizaterkib (ATG-017).

Frequently Asked Questions (FAQS)

Q1: What is the mechanism of action of Tizaterkib?

Al: Tizaterkib is an orally bioavailable, potent, and highly selective small-molecule inhibitor of
Extracellular Signal-regulated Kinase 1 (ERK1) and ERK2. ERK1 and ERK2 are terminal
kinases in the RAS-MAPK signaling cascade, a pathway that is frequently dysregulated in over
30% of human cancers, often due to mutations in RAS or BRAF genes. By inhibiting ERK1/2,
Tizaterkib blocks the phosphorylation of downstream substrates, thereby suppressing tumor
cell proliferation and survival.

Q2: What is the recommended starting dose for in vivo preclinical studies?

A2: Based on preclinical studies in mouse models of noise-induced hearing loss, a dose of 0.5
mg/kg has been identified as the minimum effective dose.[1] However, for oncology studies,
higher doses are likely required. In a first-in-human Phase | study (NCT04305249), dose-
escalation started from 5 mg QD and went up to 40 mg BID.[2] For initial in vivo efficacy studies
in xenograft models, a starting dose range of 10-25 mg/kg daily, administered orally, can be
considered, with subsequent dose adjustments based on tolerability and anti-tumor activity.
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Q3: What are the common adverse events observed with Tizaterkib in clinical trials?

A3: In the Phase | study of Tizaterkib in patients with advanced solid tumors, the most
commonly observed treatment-emergent adverse events were consistent with other ERK
pathway inhibitors. These include gastrointestinal (diarrhea, nausea), skin (acneiform
dermatitis, rash), and ocular toxicities (blurred vision, retinopathy).[2] At a dose of 40mg BID,
dose-limiting toxicities (DLTs) included grade 3 diarrhea and grade 3 retinopathy.[2] The
maximum tolerated dose (MTD) was determined to be 20mg BID.[2]

Q4: How can | monitor the pharmacodynamic effects of Tizaterkib in my experiments?

A4: The most direct way to measure the pharmacodynamic effect of Tizaterkib is to assess the
phosphorylation status of ERK1/2 and its downstream substrates, such as p90 ribosomal S6
kinase (RSK). This can be done using techniques like Western blotting or
immunohistochemistry on tumor tissue or peripheral blood mononuclear cells (PBMCs). A
significant reduction in the levels of phosphorylated ERK (p-ERK) and phosphorylated RSK (p-
RSK) would indicate target engagement.

Q5: What are the known mechanisms of resistance to ERK1/2 inhibitors like Tizaterkib?

A5: Acquired resistance to ERK1/2 inhibitors can emerge through several mechanisms. These
include on-target mutations in the ERK1 or ERK2 genes that prevent drug binding. Additionally,
reactivation of the MAPK pathway through upstream alterations or activation of parallel
signaling pathways, such as the PI3BK/AKT/mTOR pathway, can lead to resistance.

Troubleshooting Guides
In Vitro Studies
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Issue

Possible Cause(s)

Troubleshooting Steps

High variability in IC50 values

between experiments

1. Inconsistent cell seeding
density.2. Variation in drug
concentration preparation.3.
Cells are in different growth
phases.4. Contamination of

cell cultures.

1. Ensure precise and
consistent cell counting and
seeding.2. Prepare fresh drug
dilutions for each experiment
from a validated stock
solution.3. Standardize the cell
passage number and ensure
cells are in the logarithmic
growth phase.4. Regularly test

for mycoplasma contamination.

Tizaterkib shows lower than

expected potency (high IC50)

1. Incorrect drug
concentration.2. Degradation
of the compound.3. Cell line is

intrinsically resistant.

1. Verify the concentration and
purity of the Tizaterkib stock
solution.2. Store Tizaterkib
stock solutions at -80°C in
small aliquots to avoid
repeated freeze-thaw cycles.3.
Confirm the mutational status
of the MAPK pathway in your
cell line (e.g., BRAF, RAS
mutations). Consider using a
positive control cell line known
to be sensitive to ERK

inhibitors.

Observed cytotoxicity at very
low concentrations in control

cells

1. Off-target effects of
Tizaterkib.2. Solvent (e.g.,
DMSO) toxicity.

1. Test Tizaterkib in a non-
cancerous cell line to assess
baseline toxicity.2. Ensure the
final concentration of the
solvent is consistent across all
wells and is below the toxic
threshold for your cell line
(typically <0.5% for DMSO).

In Vivo Studies
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Issue

Possible Cause(s)

Troubleshooting Steps

No significant tumor growth

inhibition

1. Insufficient drug exposure.2.

Sub-optimal dosing
schedule.3. Rapid
development of resistance.4.
Poor oral bioavailability in the

animal model.

1. Perform pharmacokinetic
(PK) analysis to determine
plasma and tumor drug
concentrations.2. Evaluate
different dosing schedules
(e.g., twice daily vs. once daily,
intermittent dosing).3. Analyze
tumor samples at the end of
the study for resistance
mutations or pathway
reactivation.4. Consider a
different vehicle for oral
gavage to improve solubility

and absorption.

Significant animal weight loss

or other signs of toxicity

1. Dose is too high.2. Off-

target toxicity.

1. Reduce the dose of
Tizaterkib or switch to an
intermittent dosing schedule.2.
Monitor for specific toxicities
observed in clinical trials (e.qg.,
skin rash, diarrhea) and
provide supportive care as
needed. Conduct
histopathological analysis of
major organs at the end of the

study.

Tumor regrowth after initial

response

1. Acquired resistance.

1. Biopsy the relapsed tumors
and analyze for mechanisms of
resistance (e.g., sequencing of
ERK1/2, assessing activation
of bypass pathways).2.
Consider combination therapy
with an inhibitor of a potential
bypass pathway (e.g., a PI3K
inhibitor).
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Data Presentation

Table 1: Tizaterkib (ATG-017) Dose Escalation and Toxicities in Phase | Clinical Trial
(NCT04305249)[2]

Most Common

. Dose-Limiting Treatment-
Dose Level Number of Patients o
Toxicities (DLTSs) Emergent Adverse
Events (TEAES)
5 mg QD 1 None reported Not specified
Gastrointestinal, skin,
5 mg BID 3 None reported
and ocular events
Gastrointestinal, skin,
10 mg BID 3 None reported
and ocular events
Gastrointestinal, skin,
20 mg BID (MTD) 7 None reported
and ocular events
Grade 3 acneiform ) ) )
- Gastrointestinal, skin,
30 mg BID 4 dermatitis, Grade 2
o and ocular events
blurred vision
Grade 3 diarrhea, Gastrointestinal, skin,
40 mg BID 3 )
Grade 3 retinopathy and ocular events

Table 2: Representative IC50 Values of ERK1/2 Inhibitors in Various Cancer Cell Lines

Note: Specific IC50 values for Tizaterkib across a wide panel of cell lines are not publicly
available. The following data for other selective ERK1/2 inhibitors are provided as a reference.
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Compound Cell Line Cancer Type IC50 (nM) Reference
Ulixertinib (BVD- Melanoma
A375 150 [3]

523) (BRAF V600E)

L Colorectal
Ulixertinib (BVD-
523) HCT116 Cancer (KRAS 200 [3]

G13D)

SCH772984 SH-SY5Y Neuroblastoma 75 [3]
Ravoxertinib SH-SY5Y Neuroblastoma 97 [3]
LY3214996 SH-SY5Y Neuroblastoma 110 [3]

Experimental Protocols
In Vitro Kinase Assay for IC50 Determination of

Tizaterkib

Objective: To determine the concentration of Tizaterkib that inhibits 50% of ERK2 kinase

activity.

Materials:

[y-2P]ATP

0.75% phosphoric acid

Recombinant active ERK2 enzyme

P81 phosphocellulose paper

Myelin Basic Protein (MBP) as a substrate

Tizaterkib stock solution (e.g., 10 mM in DMSO)

Kinase buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgCI2, 5 mM Beta-glycerophosphate,
0.1 mM Na3vO4, 2 mM DTT)
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e Scintillation counter and scintillation fluid
Methodology:

o Prepare serial dilutions of Tizaterkib in kinase buffer. The final concentration in the assay
should typically range from 0.1 nM to 10 uM.

 In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, recombinant
ERK2 enzyme, and MBP substrate.

e Add the diluted Tizaterkib or DMSO (vehicle control) to the reaction mixture and pre-
incubate for 10 minutes at 30°C.

« Initiate the kinase reaction by adding [y-32P]JATP. The final ATP concentration should be close
to its Km for ERK2.

e |ncubate the reaction for 20 minutes at 30°C.

o Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose
paper.

o Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove
unincorporated [y-32P]ATP.

» Rinse the paper with acetone and let it air dry.
o Measure the radioactivity on the P81 paper using a scintillation counter.

o Calculate the percentage of kinase inhibition for each Tizaterkib concentration relative to the
vehicle control.

o Determine the IC50 value by fitting the data to a dose-response curve using appropriate
software (e.g., GraphPad Prism).

Cell Proliferation (MTT) Assay

Objective: To assess the effect of Tizaterkib on the proliferation of cancer cells.
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Materials:

e Cancer cell line of interest

o Complete cell culture medium

» Tizaterkib stock solution (e.g., 10 mM in DMSO)
o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

¢ Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)
e Microplate reader
Methodology:

o Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100
uL of complete medium and incubate overnight.

» Prepare serial dilutions of Tizaterkib in complete medium.

¢ Remove the medium from the wells and add 100 pL of the Tizaterkib dilutions or medium
with DMSO (vehicle control).

¢ Incubate the plate for the desired duration (e.g., 72 hours).

e Add 10 pL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable
cells to metabolize MTT into formazan crystals.

o Carefully remove the medium and add 100 pL of solubilization solution to each well to
dissolve the formazan crystals.

e Measure the absorbance at 570 nm using a microplate reader.
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o Calculate the percentage of cell viability for each Tizaterkib concentration relative to the
vehicle control.

o Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by
plotting the data.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of Tizaterkib in a mouse xenograft model.
Materials:

e Immunocompromised mice (e.g., nude or SCID mice)

e Cancer cell line of interest

o Matrigel (optional)

o Tizaterkib

» Vehicle for oral gavage (e.g., 0.5% methylcellulose)

 Calipers for tumor measurement

Methodology:

e Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10° cells in 100 yL of PBS, with
or without Matrigel) into the flank of each mouse.

e Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mms3),
randomize the mice into treatment and control groups (n=8-10 mice per group).

» Prepare the Tizaterkib formulation in the vehicle at the desired concentration.

o Administer Tizaterkib orally by gavage to the treatment group(s) at the selected dose and
schedule (e.g., 20 mg/kg, once daily). The control group receives the vehicle only.

e Measure tumor dimensions with calipers two to three times per week and calculate tumor
volume using the formula: (Length x Width?) / 2.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b605742?utm_src=pdf-body
https://www.benchchem.com/product/b605742?utm_src=pdf-body
https://www.benchchem.com/product/b605742?utm_src=pdf-body
https://www.benchchem.com/product/b605742?utm_src=pdf-body
https://www.benchchem.com/product/b605742?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

» Monitor the body weight and general health of the mice throughout the study as a measure
of toxicity.

o At the end of the study (e.g., when tumors in the control group reach a predetermined size),
euthanize the mice and excise the tumors for weight measurement and further analysis (e.qg.,
Western blotting, immunohistochemistry).

o Compare the tumor growth rates and final tumor weights between the treatment and control
groups to determine the anti-tumor efficacy of Tizaterkib.

Mandatory Visualizations
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Caption: Tizaterkib inhibits the MAPK signaling pathway by targeting ERK1/2.
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Caption: A typical experimental workflow for preclinical evaluation of Tizaterkib.

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b605742?utm_src=pdf-body-img
https://www.benchchem.com/product/b605742?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Poor In Vivo Efficacy

Check Pharmacokinetics (PK)

Adequate Drug Exposure

Low Drug Exposure

Check Pharmacodynamics (PD)
(p-ERK in tumor)

No Target Inhibition Target Inhibition Observed

Reformulate Vehicle/ Investigate Resistance

Increase Dose Mechanisms

Click to download full resolution via product page

Caption: A logical troubleshooting guide for addressing poor in vivo efficacy of Tizaterkib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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long-term-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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